8-(4-chlorophenoxy)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
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Overview
Description
8-(4-chlorophenoxy)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is a heterocyclic compound that has garnered attention in the field of medicinal chemistry. This compound is part of the [1,2,4]triazolo[4,3-a]pyrazine family, known for their diverse biological activities, including potential anti-tumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-chlorophenoxy)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chlorophenol with a triazole derivative, followed by cyclization to form the pyrazine ring . The reaction conditions often involve the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, using industrial reactors and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
8-(4-chlorophenoxy)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyrazine ring or the chlorophenoxy group.
Substitution: The chlorophenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups in place of the chlorine atom.
Scientific Research Applications
8-(4-chlorophenoxy)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor properties.
Mechanism of Action
The mechanism of action of 8-(4-chlorophenoxy)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one involves its interaction with molecular targets such as enzymes. For instance, it has been shown to inhibit c-Met kinase, which plays a role in cell proliferation and survival . The compound binds to the active site of the enzyme, preventing its activity and thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 8-(2-fluoro-4-nitrophenoxy)-[1,2,4]triazolo[4,3-a]pyrazine
- [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based compounds
Uniqueness
8-(4-chlorophenoxy)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit c-Met kinase at nanomolar concentrations sets it apart from other similar compounds .
Properties
Molecular Formula |
C11H7ClN4O2 |
---|---|
Molecular Weight |
262.65 g/mol |
IUPAC Name |
8-(4-chlorophenoxy)-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
InChI |
InChI=1S/C11H7ClN4O2/c12-7-1-3-8(4-2-7)18-10-9-14-15-11(17)16(9)6-5-13-10/h1-6H,(H,15,17) |
InChI Key |
VCZSBHZORUOXGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=CN3C2=NNC3=O)Cl |
Origin of Product |
United States |
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